molecular formula C11H16O B098228 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde CAS No. 18126-38-0

2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde

Cat. No. B098228
CAS RN: 18126-38-0
M. Wt: 164.24 g/mol
InChI Key: FZOJSMSNVKNZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde, also known as MAC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MAC belongs to the family of cyclohexene derivatives and is widely used in organic synthesis, particularly in the production of fragrances and flavors.

Mechanism Of Action

The mechanism of action of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in the regulation of several physiological processes, including muscle contraction and cognitive function. By inhibiting AChE, 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde may increase the levels of acetylcholine in the brain, leading to improved cognitive function.

Biochemical And Physiological Effects

2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been shown to have several biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been shown to protect neurons against oxidative stress and reduce inflammation in the brain, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is its ease of synthesis and availability. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde can be synthesized using relatively simple and inexpensive methods, making it a popular choice for laboratory experiments. However, one of the limitations of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is its potential toxicity. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been shown to be toxic to cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde. One potential direction is the development of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde-based drugs for the treatment of neurodegenerative diseases. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde's neuroprotective and anti-inflammatory properties make it a promising candidate for the development of drugs that target these diseases. Another potential direction is the study of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde's effects on other physiological processes, such as cardiovascular function and immune response. By further understanding the mechanisms of action of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde, we may be able to develop new therapies for a range of diseases.

Synthesis Methods

There are several methods for the synthesis of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde, but the most commonly used method is the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-cyclohexen-1-one and isobutyraldehyde in the presence of a base catalyst, such as potassium hydroxide. The resulting product is then treated with methylmagnesium bromide to obtain 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde.

Scientific Research Applications

2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been extensively studied for its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology. One of the most significant applications of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is in the production of fragrances and flavors. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is used as a key ingredient in the production of several fragrances, including jasmine, rose, and lily of the valley. In addition, 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is also used as a flavoring agent in the food industry.

properties

CAS RN

18126-38-0

Product Name

2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-but-3-en-2-ylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C11H16O/c1-3-9(2)11-7-5-4-6-10(11)8-12/h3,5,7-11H,1,4,6H2,2H3

InChI Key

FZOJSMSNVKNZQH-UHFFFAOYSA-N

SMILES

CC(C=C)C1C=CCCC1C=O

Canonical SMILES

CC(C=C)C1C=CCCC1C=O

Other CAS RN

18126-38-0

Origin of Product

United States

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